molecular formula CH4NO5P B1218576 Carbamoyl phosphate CAS No. 590-55-6

Carbamoyl phosphate

Cat. No.: B1218576
CAS No.: 590-55-6
M. Wt: 141.02 g/mol
InChI Key: FFQKYPRQEYGKAF-UHFFFAOYSA-N
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Description

Aminocarbonyl dihydrogen phosphate, also known as carbamoyl phosphate, is a chemical compound with the formula CH₄NO₅P. It is an essential intermediate in the biosynthesis of pyrimidines and arginine/urea. This compound plays a crucial role in various metabolic pathways, particularly in the urea cycle and the synthesis of pyrimidine nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminocarbonyl dihydrogen phosphate can be synthesized chemically from dihydrogen phosphate and cyanate. The reaction typically involves mixing these two reactants under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, aminocarbonyl dihydrogen phosphate is produced using enzymatic methods. Three different classes of enzymes are used: ATP-grasp fold protein-based carbamoyl phosphate synthetase, amino-acid kinase fold carbamate kinase-like this compound synthetase, and catabolic transcarbamylase. These enzymes facilitate the synthesis of aminocarbonyl dihydrogen phosphate from simpler precursors .

Chemical Reactions Analysis

Types of Reactions

Aminocarbonyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various phosphates and carbamates, which are important intermediates in biochemical pathways .

Scientific Research Applications

Aminocarbonyl dihydrogen phosphate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.

    Biology: It plays a vital role in the urea cycle and pyrimidine biosynthesis, making it essential for studying metabolic pathways.

    Medicine: It is involved in the synthesis of nucleotides, which are crucial for DNA and RNA synthesis. This makes it important for research in genetics and molecular biology.

    Industry: It is used in the production of fertilizers and other industrial chemicals.

Mechanism of Action

Aminocarbonyl dihydrogen phosphate exerts its effects by donating its carbamoyl group to various molecules. This donation is facilitated by enzymes such as carbamoyl phosphate synthetase. The compound interacts with molecular targets like ornithine and aspartate in the urea cycle and pyrimidine biosynthesis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminocarbonyl dihydrogen phosphate is unique due to its dual role in both the urea cycle and pyrimidine biosynthesis. This dual functionality makes it a critical compound in metabolic pathways and distinguishes it from other similar compounds .

Properties

IUPAC Name

phosphono carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQKYPRQEYGKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862253
Record name Carbamoyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbamoyl phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

590-55-6
Record name Carbamoyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-55-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamyl phosphate
Source ChemIDplus
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Record name Carbamoyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 590-55-6
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Record name CARBAMYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC5KZW01Q3
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Record name Carbamoyl phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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